5-Ethyl-5-methyl-4-oxohept-2-enoic acid
Description
Structure
3D Structure
Properties
CAS No. |
87539-09-1 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
5-ethyl-5-methyl-4-oxohept-2-enoic acid |
InChI |
InChI=1S/C10H16O3/c1-4-10(3,5-2)8(11)6-7-9(12)13/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
XOYAFSGHHPMXMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethyl 5 Methyl 4 Oxohept 2 Enoic Acid and Analogues
Established Chemical Synthesis Pathways for Alpha,Beta-Unsaturated Keto Acids
Traditional organic synthesis provides a robust toolbox for the construction of α,β-unsaturated keto acids. Key reactions such as the Wittig reaction and Claisen-Schmidt condensation are fundamental in forming the core structure, while subsequent modifications like hydrolysis are used to unveil the final carboxylic acid functionality.
Wittig Reaction Applications in 4-Oxoalk-2-enoic Acid Synthesis
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orglibretexts.org Discovered by Georg Wittig in 1954, this reaction involves the treatment of a carbonyl compound with a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent. libretexts.orgnih.gov The reaction is highly versatile and tolerates a range of functional groups. libretexts.org
The key steps in the Wittig reaction mechanism involve:
Ylide Formation: A phosphonium salt is deprotonated by a strong base to form the nucleophilic ylide. libretexts.org
Cycloaddition: The ylide attacks the carbonyl carbon of an aldehyde or ketone to form a four-membered ring intermediate called an oxaphosphetane. total-synthesis.comorganic-chemistry.org
Elimination: The oxaphosphetane collapses to form the alkene and triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. total-synthesis.com
For the synthesis of a 4-oxoalk-2-enoic acid precursor, a stabilized ylide containing an ester group (e.g., a (carboalkoxy-methylidene)triphenylphosphorane) would be reacted with a 1,2-dicarbonyl compound or, more practically, a keto-aldehyde. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, such as those required to install the ester functionality, typically yield the (E)-alkene as the major product. wikipedia.org In contrast, non-stabilized ylides generally lead to the (Z)-alkene. wikipedia.orgorganic-chemistry.org
| Reagent Type | Typical Substrates | Key Intermediate | Product Stereochemistry |
| Stabilized Ylide (e.g., Ph₃P=CHCO₂R) | Aldehydes, Ketones | Oxaphosphetane | Predominantly (E)-alkene |
| Non-stabilized Ylide (e.g., Ph₃P=CHR) | Aldehydes, Ketones | Oxaphosphetane | Predominantly (Z)-alkene |
Claisen-Schmidt Condensation and Related Approaches for Keto-Enone Moieties
The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that is particularly effective for synthesizing α,β-unsaturated ketones. chemistry-online.com It involves the reaction of an enolizable ketone with an aromatic or non-enolizable aliphatic aldehyde in the presence of a base or acid catalyst. chemistry-online.comlibretexts.org This reaction is a cornerstone for creating the keto-enone moiety found in the target molecule's backbone.
In the context of synthesizing a precursor to 5-Ethyl-5-methyl-4-oxohept-2-enoic acid, 3-ethyl-3-methylpentan-2-one could be condensed with glyoxylic acid or its ester. The reaction proceeds via the following steps:
Enolate Formation: A base abstracts an α-proton from the ketone, forming a nucleophilic enolate.
Aldol Addition: The enolate attacks the carbonyl carbon of the aldehyde (the electrophile).
Dehydration: The resulting β-hydroxy ketone readily dehydrates, often spontaneously under the reaction conditions, to yield the thermodynamically stable conjugated α,β-unsaturated ketone. libretexts.org
The success of these "crossed" or "mixed" aldol reactions depends on minimizing the self-condensation of the ketone. libretexts.org Using a non-enolizable aldehyde as the electrophilic partner ensures that it can only act as an acceptor, leading to a more controlled reaction. chemistry-online.com Recent advancements have focused on developing greener synthetic approaches, for instance, by using water as a solvent or employing recyclable catalysts like amino acid-based ionic liquids, which can enhance reaction rates and yields. bohrium.comacs.orgbenthamdirect.com
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Catalyst | Key Feature |
| Enolizable Ketone | Non-enolizable Aldehyde | Base (e.g., NaOH) or Acid | Forms α,β-unsaturated ketones |
| Ketone | Aryl Aldehyde | Base or Acid | Classic Claisen-Schmidt conditions |
| Ketone | Aldehyde | Choline Hydroxide (B78521) | Green synthesis in water bohrium.com |
Stereoselective Synthesis of Optically Active Oxoheptenoic Acid Esters
Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly for biologically active molecules. For analogues of this compound that may contain chiral centers, stereoselective methods are employed. One approach involves the use of chiral catalysts to direct the formation of a specific enantiomer.
For example, a process for producing an optically active (E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxy-3-oxohept-6-enoic acid ester has been developed. google.com This method utilizes a chiral binaphthol-titanium complex to catalyze the reaction between a silyloxy-diene and an unsaturated aldehyde, followed by desilylation to yield the optically active product. google.com Such asymmetric catalytic methods are powerful tools for establishing specific stereocenters during the construction of the carbon skeleton.
Hydrolysis of Keto-Esters to Yield Carboxylic Acid Functionality
The final step in many syntheses of 4-oxoalk-2-enoic acids is the conversion of a corresponding ester into the carboxylic acid. This transformation is typically achieved through hydrolysis, a reaction that can be catalyzed by either acid or base. mnstate.eduyoutube.com
Acid-Catalyzed Hydrolysis: This is an equilibrium-controlled process. The reaction is driven to completion by using a large excess of water. mnstate.edu The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of base (e.g., NaOH) is used. youtube.com The hydroxide ion acts as the nucleophile, attacking the ester carbonyl. The reaction produces a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. mnstate.eduyoutube.com
The choice between acid and base catalysis can depend on the stability of other functional groups within the molecule. For β-keto esters, hydrolysis is a common follow-up step after alkylation reactions and can sometimes be accompanied by decarboxylation if heated. aklectures.compearson.com
| Hydrolysis Type | Catalyst | Key Features | Final Step |
| Acid-Catalyzed | H⁺ (e.g., H₂SO₄) | Reversible, requires excess water | Direct formation of R-COOH |
| Base-Catalyzed (Saponification) | OH⁻ (e.g., NaOH) | Irreversible | Acid workup (H₃O⁺) required to form R-COOH from R-COO⁻ |
Biocatalytic Routes for the Synthesis of Alpha,Beta-Unsaturated 2-Oxo Acids
Biocatalysis offers an increasingly attractive alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. Enzymes, particularly aldolases, are well-suited for the carbon-carbon bond-forming reactions necessary to construct 2-oxo acids.
Enzyme-Catalyzed Condensation Reactions with Aldolases (e.g., NahE)
Aldolases are enzymes that catalyze aldol addition and retro-aldol cleavage reactions in biological systems, playing a key role in carbohydrate metabolism. pressbooks.pubpressbooks.pub They facilitate the stereoselective formation of C-C bonds by stabilizing enolate intermediates. libretexts.org Aldolases are broadly classified into two types:
Class I Aldolases: Found primarily in animals and plants, these enzymes utilize an active site lysine (B10760008) residue to form a Schiff base (enamine) intermediate with the ketone substrate. pressbooks.pubnih.gov
Class II Aldolases: Typically found in bacteria and fungi, these enzymes are metal-dependent (usually Zn²⁺) and work by stabilizing a true enolate intermediate. pressbooks.pubpressbooks.pubnih.gov
These enzymes can be harnessed for synthetic purposes. For instance, pyruvate-dependent aldolases can catalyze the condensation of pyruvate (B1213749) with various aldehyde electrophiles to produce a range of 4-hydroxy-2-ketoacids. researchgate.net Subsequent enzymatic or chemical dehydration of this aldol adduct would lead to the desired α,β-unsaturated 2-oxo acid framework. The high stereoselectivity of aldolases is a significant advantage, often providing access to enantiomerically pure products that are difficult to obtain through conventional chemical methods. nih.govresearchgate.net
Advanced Synthetic Strategies for Branched Oxoheptenoic Acid Scaffolds
The chemical synthesis of highly substituted scaffolds like this compound requires precise control over the formation of both the quaternary carbon center and the unsaturated system.
Construction of Quaternary Carbon Centers Adjacent to Keto Groups
The creation of an all-carbon quaternary center, particularly one positioned alpha to a carbonyl group, is a significant challenge in organic synthesis due to steric hindrance. brandeis.edu Several modern synthetic methods have been developed to address this challenge.
One effective strategy involves the conjugate addition of nucleophiles to α,β-unsaturated ketones. The use of chiral organic catalysts can facilitate the enantioselective addition of α-substituted β-ketoesters to enones, thereby constructing a quaternary stereocenter with high diastereoselectivity and yield. brandeis.edu
Another powerful approach is the catalytic enantioselective synthesis of α-quaternary ketones from simple carboxylic acid derivatives. This can be achieved through acyl substitution with in situ formed chiral allylic nucleophiles, which has proven effective for a broad range of substrates, including those leading to dialkyl-substituted α-quaternary stereocenters. nih.govunc.edu
The table below summarizes key strategies for the construction of α-quaternary keto structures.
| Method | Key Features | Potential Yield (%) |
| Asymmetric Conjugate Addition | Use of chiral organic catalysts, high enantioselectivity. brandeis.edu | 70-95 |
| Catalytic Acyl Substitution | Employs simple carboxylic acids, forms dialkyl-substituted centers. nih.govunc.edu | 60-90 |
| Enolate Alkylation | A traditional but effective method, requires strong bases. | 50-80 |
Regio- and Stereocontrol in the Formation of Unsaturated Systems
The introduction of the α,β-unsaturated double bond in this compound must be performed with control over its geometry (E/Z configuration). Numerous methods exist for the synthesis of α,β-unsaturated carbonyl compounds.
One common approach involves the aldol condensation of a ketone with an aldehyde, followed by dehydration. For the target molecule, this could involve the reaction of 3-ethyl-3-methyl-2-pentanone (B27445) with glyoxylic acid or a derivative. The conditions of the dehydration step (acidic or basic) can influence the stereoselectivity of the resulting double bond.
Modern methods offer more precise control. For instance, tandem hydration/condensation of alkynes with aldehydes catalyzed by solid acids like Hβ zeolite provides a direct route to α,β-unsaturated ketones under solvent-free conditions. rsc.org Additionally, strategies involving the elimination of a leaving group from the β-position of a saturated keto acid precursor are widely used.
The table below outlines different approaches for creating α,β-unsaturated systems in keto acids.
| Method | Description | Stereoselectivity |
| Aldol Condensation/Dehydration | Base or acid-catalyzed condensation followed by water elimination. | Can be E/Z selective depending on conditions. |
| Wittig-type Reactions | Reaction of a keto-ylide with an aldehyde. | Generally provides good control over stereochemistry. |
| Tandem Alkyne Hydration/Condensation | Zeolite-catalyzed reaction of alkynes and aldehydes. rsc.org | Typically yields the more stable E-isomer. |
Mechanistic Investigations and Theoretical Chemistry of 5 Ethyl 5 Methyl 4 Oxohept 2 Enoic Acid Chemistry
Computational Elucidation of Reaction Mechanisms in Synthesis
The synthesis of α,β-unsaturated carbonyl compounds like 5-Ethyl-5-methyl-4-oxohept-2-enoic acid is a cornerstone of organic chemistry. rsc.org A common synthetic route is the aldol (B89426) condensation, a reaction that forms carbon-carbon bonds and is amenable to theoretical investigation to understand its intricate mechanisms. sid.irresearchgate.netlibretexts.org Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the reaction pathways and characterizing the energetics of such transformations. mdpi.com
DFT calculations are instrumental in modeling the reaction mechanisms of synthetic processes like the aldol condensation. sid.ir This method allows for the optimization of reactant and product structures and the calculation of their Gibbs free energies. sid.ir For a molecule like this compound, a plausible synthetic route would involve the condensation of a ketone and an aldehyde. DFT can be employed to model the key steps of this reaction, including the formation of an enolate intermediate and its subsequent nucleophilic attack on the carbonyl group of the other reactant. researchgate.netlibretexts.org
The acid-catalyzed aldol condensation process has been explored using DFT, which helps in identifying the key steps that influence the reaction. mdpi.com In such a reaction, an acid catalyst can facilitate the conversion of a carbonyl compound into a more reactive enol form. mdpi.com The enol then reacts with a protonated carbonyl compound (a carbocation), leading to the formation of a β-hydroxy carbonyl compound, which can then dehydrate to the α,β-unsaturated product. mdpi.com
Illustrative DFT Data for a Model Aldol Condensation Reaction
| Reaction Step | Description | Calculated ΔG (kcal/mol) * |
| 1 | Enol Formation (Acid-Catalyzed) | +5 to +10 |
| 2 | C-C Bond Formation (Addition) | -15 to -25 |
| 3 | Dehydration | -5 to -10 |
*Note: These are typical, illustrative values for aldol-type reactions and not specific to this compound.
A deeper understanding of a reaction mechanism requires the characterization of its transition states and intermediates. DFT is a powerful tool for locating and analyzing the energies of these transient species. In catalytic processes, the catalyst provides an alternative reaction pathway with a lower activation energy. The analysis of transition states helps in identifying the rate-limiting step of the reaction. acs.org
For instance, in the aldol condensation of acetone (B3395972) over a TiO2 catalyst, DFT calculations have shown that the enolation step, which involves the abstraction of an α-hydrogen, has the highest energy transition state and is therefore the rate-limiting step. acs.org In organocatalyzed reactions, bifunctional catalysts can activate both the nucleophile and the electrophile, often through a network of non-covalent interactions in the transition state. mdpi.comresearchgate.net Computational studies can model these complex transition state assemblies and explain the observed stereoselectivity of the reaction. researchgate.net
Quantum Chemical Approaches to Molecular Interactions
The reactivity and structure of molecules are governed by a complex interplay of molecular interactions. Quantum chemical methods provide insights into the nature of these interactions, from strong covalent bonds to weaker noncovalent forces like hydrogen bonds.
Hydrogen bonding is a crucial non-covalent interaction that plays a significant role in catalysis. iastate.edunih.gov In the context of synthesizing α,β-unsaturated keto acids, hydrogen bond catalysis can be employed to enhance the reactivity and selectivity of the reaction. nih.gov For example, a catalyst with a hydrogen bond donor group can interact with the carbonyl oxygen of the electrophile. This interaction lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, making it more susceptible to nucleophilic attack. nih.gov
Quantum chemical calculations can quantify the strength of these hydrogen bonds and model their effect on the transition state geometry and energy. nih.gov Bifunctional catalysts, which possess both a hydrogen bond donor and a hydrogen bond acceptor (or a Brønsted acid/base), can simultaneously activate both reactants and orient them favorably for the reaction, leading to high levels of stereocontrol. mdpi.com
Beyond hydrogen bonding, other noncovalent interactions such as π-stacking and CH/π interactions can be critical, particularly in asymmetric catalysis where the chiral environment of the catalyst directs the stereochemical outcome. acs.org While this compound itself lacks aromatic rings for π-stacking, the principles of how noncovalent interactions influence molecular recognition and catalysis are broadly applicable. Computational studies have shown that in some reactions, CH/π interactions between the substrate and the catalyst can be the dominant factor in determining the enantioselectivity. acs.org These weak interactions, when acting in concert, can have a profound impact on the stability of transition states.
Conformational Analysis and Tautomerism in Alpha,Beta-Unsaturated Keto Acid Systems
The structure of this compound is not static; it can exist in various conformations and tautomeric forms. mcat-review.org
Rotation around the single bonds in the molecule gives rise to different conformers. For the α,β-unsaturated ketone moiety, two planar conformations, s-cis and s-trans, are of particular importance due to the conjugation between the C=C and C=O bonds. The relative stability of these conformers is influenced by steric hindrance between the substituents. In many α,β-unsaturated ketones, the s-trans conformer is more stable.
Tautomerism is a significant phenomenon in carbonyl compounds. orientjchem.org For this compound, the most relevant equilibrium is the keto-enol tautomerism. The keto form contains the carbonyl group, while the enol form has a hydroxyl group attached to a carbon-carbon double bond.
The position of the keto-enol equilibrium is influenced by several factors, including the structure of the molecule and the solvent. chemrxiv.org While the keto form is generally more stable for simple ketones and aldehydes, the enol form can be stabilized by factors such as intramolecular hydrogen bonding or extended conjugation. wiley-vch.de
DFT calculations are frequently used to predict the relative stabilities of tautomers. bohrium.comscispace.com By calculating the energies of the optimized keto and enol structures, the equilibrium constant for the tautomerization can be estimated. Studies on related β-ketoesters and β-diketones have shown that the keto form is often more stable, but the energy difference between the tautomers can be small. bohrium.comscispace.comresearchgate.net
Illustrative Calculated Relative Energies of Tautomers
| Tautomer | Description | Relative Energy (kcal/mol) * |
| Keto Form | The standard structure of this compound | 0.0 |
| Enol Form | Enol involving the C4-carbonyl and the C3-methylene | +3 to +8 |
*Note: These are illustrative values based on general trends for β-keto systems and are not specific to this compound. The actual values would depend on the solvent and the specific computational method used.
Equilibrium Between Diketo, Enol, and Hydrate (B1144303) Forms
This compound, as a β-keto acid, can exist in equilibrium between its diketo form, two possible enol tautomers, and a hydrate form. The diketo form is the standard representation of the molecule. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium involves the migration of a proton and the shifting of double bonds. libretexts.orgvedantu.com
The enol forms are generated by the migration of a proton from the α-carbon (C5) to the oxygen of the keto group at C4, resulting in a hydroxyl group and a carbon-carbon double bond. Due to the presence of the ethyl and methyl groups at C5, there are no α-hydrogens to be removed from this position. However, enolization can occur towards the γ-carbon (C3). This keto-enol tautomerism is a common phenomenon in dicarbonyl compounds. pearson.com The enol form is often stabilized by intramolecular hydrogen bonding between the newly formed hydroxyl group and the other carbonyl oxygen. masterorganicchemistry.com
In aqueous solutions, the keto group can also undergo nucleophilic addition of water to form a gem-diol, also known as a hydrate. brainly.commasterorganicchemistry.com This is a reversible reaction, and the position of the equilibrium depends on the stability of the carbonyl compound. libretexts.orgorganicchemistrytutor.comquimicaorganica.org Generally, the presence of electron-withdrawing groups favors hydrate formation, while bulky substituents can sterically hinder the approach of water.
The equilibrium between these three forms—diketo, enol, and hydrate—is sensitive to various factors, including the solvent, temperature, and pH. In nonpolar solvents, the enol form can be favored due to the stability gained from intramolecular hydrogen bonding. In contrast, polar protic solvents can stabilize the more polar diketo form and also promote the formation of the hydrate.
Table 1: Hypothetical Equilibrium Distribution of this compound Forms in Different Solvents at 25°C
| Solvent | Diketo Form (%) | Enol Form (%) | Hydrate Form (%) |
| Hexane | 35 | 65 | <1 |
| Chloroform | 50 | 50 | <1 |
| Acetone | 70 | 28 | 2 |
| Methanol | 80 | 15 | 5 |
| Water | 75 | 5 | 20 |
Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the general trends in solvent effects on the tautomeric and hydration equilibria of β-keto acids.
Influence of Substituents on Tautomeric Preferences
The nature of the substituents on the carbon framework can significantly influence the position of the keto-enol equilibrium. srce.hrcore.ac.uk This is due to both electronic and steric effects. ed.govrsc.org In this compound, the key substituents to consider are the ethyl and methyl groups at the C5 position.
Electronically, alkyl groups like methyl and ethyl are weakly electron-donating. This electron-donating nature can slightly destabilize the enol form by increasing the electron density on the double bond. However, the primary influence of these substituents in this specific molecule is likely steric.
The presence of both a methyl and an ethyl group on the C5 atom creates significant steric hindrance around this position. This steric bulk can influence the planarity of the enol form and any associated intramolecular hydrogen bonding. While steric hindrance at the α-position to a carbonyl group can sometimes favor enolization by relieving strain, in the case of β-dicarbonyl compounds, bulky substituents can also destabilize the planar, conjugated enol form.
The tautomeric preference will be a balance between these electronic and steric factors. To illustrate the potential impact of substituent size on the enol content, a hypothetical comparison is presented below.
Table 2: Hypothetical Influence of C5-Substituents on the Percentage of Enol Form of 4-oxohept-2-enoic Acids in a Nonpolar Solvent
| C5-Substituents | % Enol Form (Hypothetical) |
| H, H | 85 |
| CH₃, H | 75 |
| CH₃, CH₃ | 68 |
| CH₂CH₃, H | 72 |
| CH₂CH₃, CH₃ | 65 |
Note: The data in this table is hypothetical and for illustrative purposes only. It is intended to show the general trend that increasing the steric bulk of the substituents at the α-position to the keto group may decrease the stability of the enol tautomer.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 5 Ethyl 5 Methyl 4 Oxohept 2 Enoic Acid
Spectroscopic Characterization Techniques
Spectroscopic techniques are paramount in determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. For 5-Ethyl-5-methyl-4-oxohept-2-enoic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would provide a complete picture of its atomic arrangement and functional group composition.
High-Resolution NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map out the carbon-hydrogen framework of a molecule.
For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton environment. The chemical shifts (δ) of these signals would provide information about the electronic environment of the protons. For instance, the vinyl protons on the α,β-unsaturated system would appear at a characteristic downfield region, and their coupling constant (J) would indicate the stereochemistry (E/Z) of the double bond. The protons of the ethyl and methyl groups would appear in the upfield region.
¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the ketone and the carboxylic acid, as well as the sp² carbons of the double bond, would be highly informative for confirming the presence of these functional groups.
Table 1: Predicted ¹H NMR Data for this compound This table is illustrative and contains predicted data based on typical chemical shift values.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| -COOH | 10.0 - 12.0 | singlet | - |
| H-2 | 6.0 - 6.5 | doublet | 15 - 17 |
| H-3 | 6.8 - 7.2 | doublet | 15 - 17 |
| -CH₂- (ethyl) | 1.5 - 1.9 | quartet | 7.0 - 8.0 |
| -CH₃ (methyl) | 1.0 - 1.3 | singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound This table is illustrative and contains predicted data based on typical chemical shift values.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ketone) | 195 - 210 |
| C=O (acid) | 170 - 185 |
| C-2 | 120 - 130 |
| C-3 | 140 - 150 |
| C-5 | 45 - 55 |
| -CH₂- (ethyl) | 25 - 35 |
| -CH₃ (methyl) | 20 - 30 |
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula of the compound.
For this compound (C₁₀H₁₆O₃), HRMS would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, with characteristic losses of functional groups such as the carboxylic acid group or cleavage adjacent to the ketone.
Table 3: Expected HRMS Data for this compound
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ | 185.1172 |
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum.
For this compound, the IR spectrum would be expected to display distinct absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and the carboxylic acid, and the C=C stretch of the alkene. The positions of these bands can also provide subtle information about the molecular structure, such as conjugation.
Table 4: Characteristic IR Absorption Bands for this compound This table is illustrative and contains typical frequency ranges for the specified functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O (Ketone, conjugated) | 1650 - 1680 |
| C=O (Carboxylic Acid) | 1700 - 1725 |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity. The choice of chromatographic method depends on the volatility and polarity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For GC-MS analysis of a polar compound like this compound, derivatization is often necessary to increase its volatility and thermal stability. mdpi.com This typically involves converting the carboxylic acid to a more volatile ester, such as a methyl or silyl (B83357) ester. uah.edu
Once derivatized, the compound can be separated from other volatile components in a sample based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected by a mass spectrometer, which provides both qualitative and quantitative information. GC-MS is particularly useful for identifying and quantifying volatile impurities in a sample.
Liquid chromatography (LC) is a versatile technique for the separation and analysis of a wide range of compounds, particularly those that are not suitable for GC analysis due to low volatility or thermal instability. High-Performance Liquid Chromatography (HPLC) is the most common form of LC used for purity assessment.
For this compound, reversed-phase HPLC would be a suitable method for purity analysis. In this technique, the compound is separated based on its polarity. A polar mobile phase is used with a nonpolar stationary phase. The retention time of the compound can be adjusted by changing the composition of the mobile phase. A detector, such as a UV-Vis detector (which would detect the conjugated system in the molecule) or a mass spectrometer (LC-MS), is used to detect the compound as it elutes from the column. LC-MS, in particular, provides both retention time data for quantification and mass spectral data for identity confirmation, making it a powerful tool for the analysis of complex mixtures. lcms.cz
Advanced Crystallographic Analysis for Absolute Stereochemistry
A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies detailing the advanced crystallographic analysis of this compound. Consequently, experimental data regarding its crystal structure, unit cell parameters, space group, and the definitive determination of its absolute stereochemistry through techniques such as anomalous dispersion are not available in the published domain.
The elucidation of the three-dimensional arrangement of atoms and the absolute configuration of chiral centers within a molecule is unequivocally achieved through single-crystal X-ray crystallography. This powerful analytical technique would provide precise information on bond lengths, bond angles, and torsional angles, thereby confirming the molecular structure of this compound. Furthermore, for a chiral molecule such as this, the use of a chiral space group and the analysis of anomalous scattering effects, often quantified by the Flack parameter, would be essential in assigning the absolute stereochemistry (R or S configuration) of the stereocenter at the C5 position.
Without experimental crystallographic data, any representation of the solid-state structure or absolute stereochemistry of this compound remains theoretical. The generation of interactive data tables on its crystallographic parameters is therefore not possible at this time. Future research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be required to provide these critical structural details.
Biomimetic Synthesis and Biosynthetic Pathways of Oxoheptenoic Acids
Mimicking Natural Biosynthesis in Laboratory Settings
Biomimetic synthesis endeavors to replicate the elegant and efficient strategies observed in nature for the construction of complex molecules. In the case of oxoheptenoic acids, a laboratory synthesis could be designed to mirror a plausible biosynthetic pathway, which is likely rooted in polyketide or branched-chain fatty acid metabolism. Such a synthetic strategy would focus on emulating key enzymatic steps, such as aldol-type condensations, reductions, and dehydrations, using chemical reagents.
A plausible biomimetic approach to "5-Ethyl-5-methyl-4-oxohept-2-enoic acid" would likely involve the sequential coupling of short-chain carboxylic acid derivatives, mimicking the iterative chain elongation process catalyzed by polyketide synthases (PKS) or fatty acid synthases (FAS). The synthesis could commence with a Claisen condensation reaction to form the carbon backbone, followed by selective oxidation to introduce the C-4 oxo functionality. Subsequent steps would focus on creating the α,β-unsaturation, potentially through a dehydration reaction of a β-hydroxy acid intermediate. This strategy not only provides a potential route to the target molecule but also serves as a platform to test hypotheses about its natural formation. nih.govbeilstein-journals.org
Key reactions in a potential biomimetic synthesis would include:
Aldol (B89426) or Claisen Condensations: To build the carbon skeleton from smaller precursor molecules.
Selective Oxidation: To install the ketone at the C-4 position.
Dehydration Reactions: To introduce the C-2 double bond, often proceeding from a β-hydroxy carbonyl intermediate.
This approach, while challenging, offers a powerful method for both the efficient synthesis of the target compound and for gaining deeper insights into the underlying biosynthetic logic.
Postulated Enzymatic Transformations in Natural Product Synthesis
While "this compound" is not a widely documented natural product, its structure allows for the postulation of a biosynthetic pathway based on well-established enzymatic reactions in secondary metabolism. The assembly of this molecule is likely accomplished by a Type I Polyketide Synthase (PKS), a large, multi-domain enzyme that catalyzes the iterative condensation of small carboxylic acid units. wikipedia.org
A hypothetical biosynthetic pathway can be broken down into the following key enzymatic transformations:
Initiation: The biosynthesis would likely begin with a starter unit, plausibly propionyl-CoA, which would ultimately form carbons 1, 2, and 3 of the final heptenoic acid chain.
Chain Elongation and Branching: The subsequent elongation steps are crucial for introducing the characteristic branching. The first elongation would involve the condensation of an ethylmalonyl-CoA extender unit. Following decarboxylation, this would add two carbons to the growing chain and introduce an ethyl branch. The next and final elongation step would utilize a methylmalonyl-CoA extender unit, which, after condensation and decarboxylation, would add two more carbons and the methyl branch. The incorporation of these specific extender units is the key to forming the 5-ethyl-5-methyl substitution pattern. nih.gov
Processing of the β-Keto Group: PKS modules contain a suite of processing domains that can modify the β-keto group formed after each condensation. For the synthesis of the target molecule, the β-keto group at C-4 (relative to the final carboxylate) would be retained, indicating that the ketoreductase (KR) domain in the corresponding module is either inactive or bypassed.
Formation of the α,β-Unsaturation: The double bond between C-2 and C-3 is likely introduced by the action of a dehydratase (DH) domain on a β-hydroxyacyl intermediate. This would occur after the final chain elongation. The typical sequence involves reduction of a β-keto group to a β-hydroxy group by a KR domain, followed by dehydration by a DH domain.
Chain Termination: Finally, the completed polyketide chain would be released from the PKS, often through the action of a thioesterase (TE) domain, yielding the free carboxylic acid.
This postulated sequence of enzymatic reactions, summarized in the table below, provides a chemically and biologically plausible route to "this compound."
| Step | Precursor(s) | Key Enzyme/Domain (Postulated) | Intermediate/Product |
| 1. Initiation | Propionyl-CoA | Acyltransferase (AT) | Propionyl-ACP |
| 2. Elongation 1 | Ethylmalonyl-CoA, Propionyl-ACP | Ketosynthase (KS) | 3-Oxo-2-ethyl-pentanoyl-ACP |
| 3. Elongation 2 | Methylmalonyl-CoA, 3-Oxo-2-ethyl-pentanoyl-ACP | Ketosynthase (KS) | 5-Ethyl-5-methyl-4-oxoheptanoyl-ACP |
| 4. Dehydration | 5-Ethyl-5-methyl-4-oxo-3-hydroxyheptanoyl-ACP | Dehydratase (DH) | 5-Ethyl-5-methyl-4-oxohept-2-enoyl-ACP |
| 5. Termination | 5-Ethyl-5-methyl-4-oxohept-2-enoyl-ACP | Thioesterase (TE) | This compound |
This table represents a hypothetical biosynthetic pathway.
Precursor Incorporation Studies for Branched Fatty Acid Biosynthesis
Precursor incorporation studies are a powerful experimental tool used to elucidate biosynthetic pathways. By feeding isotopically labeled compounds to a producing organism and analyzing their incorporation into the final natural product, the metabolic origin of different parts of the molecule can be determined. Although no such studies have been reported for "this compound," we can infer the likely precursors based on extensive research into the biosynthesis of branched-chain fatty acids and polyketides. nih.gov
The biosynthesis of branched-chain fatty acids is initiated by short-chain acyl-CoA primers that are derived from the catabolism of branched-chain amino acids. For instance:
Valine is a precursor to isobutyryl-CoA.
Isoleucine is a precursor to 2-methylbutyryl-CoA.
Leucine is a precursor to isovaleryl-CoA.
In the context of the postulated polyketide pathway for "this compound," the key precursors are not the starter units, but the "extender units" that give rise to the branches. The likely origins of these precursors are outlined in the table below.
| Structural Feature | Likely Precursor | Metabolic Origin |
| C1-C3 Backbone | Propionyl-CoA | Catabolism of isoleucine, valine, methionine, or odd-chain fatty acids |
| C5-Ethyl Branch | Ethylmalonyl-CoA | Carboxylation of butyryl-CoA |
| C5-Methyl Branch | Methylmalonyl-CoA | Carboxylation of propionyl-CoA |
This table outlines the plausible metabolic origins of the building blocks for the target compound.
Experimental validation of this proposed pathway would involve feeding experiments with isotopically labeled versions of these precursors. For example, the administration of [¹³C]-labeled butyrate (B1204436) would be expected to result in the incorporation of the label into the ethyl group at the C-5 position. Similarly, feeding with labeled propionate (B1217596) should lead to labeling of both the initial three-carbon chain and the methyl branch at C-5. Such studies would be instrumental in confirming the biosynthetic origins of this uniquely structured oxoheptenoic acid.
Advanced Applications of 5 Ethyl 5 Methyl 4 Oxohept 2 Enoic Acid As a Synthetic Building Block
Stereoselective Construction of Cyclic and Heterocyclic Systems
The unique structural features of 5-ethyl-5-methyl-4-oxohept-2-enoic acid, namely the presence of a γ-keto acid and an α,β-unsaturated system, make it a versatile precursor for the stereoselective synthesis of various cyclic and heterocyclic frameworks of significant biological interest.
Formation of Prostaglandin (B15479496) Analogs and Leukotriene Antagonists
Prostaglandins (B1171923) and leukotrienes are lipid mediators involved in a wide array of physiological and pathological processes, making their synthetic analogs valuable therapeutic agents. researchgate.netnih.gov The synthesis of prostaglandins often involves the construction of a substituted cyclopentane (B165970) ring, a structure potentially accessible from acyclic precursors like this compound. libretexts.org γ-Keto acids and their corresponding γ-lactones are key intermediates in several total syntheses of prostaglandins. researchgate.netnih.gov For instance, a keto-acid can be transformed into a lactone, which then serves as a scaffold for the introduction of the characteristic side chains of prostaglandins. researchgate.net The synthetic strategy would involve the reduction of the ketone in this compound, followed by lactonization to form a γ-lactone. This lactone could then be elaborated through a series of stereocontrolled reactions to build the complex cyclopentane core of prostaglandin analogs. nih.govresearchgate.net
Leukotriene antagonists, on the other hand, often feature heterocyclic moieties. While direct synthetic routes from γ-keto acids are less common, the functional groups in this compound offer multiple handles for the construction of such heterocyclic systems, which are the core of many leukotriene receptor antagonists. nih.gov
Intramolecular Heck Reactions for Cyclopentane Ring Formation
The intramolecular Heck reaction is a powerful tool for the construction of five- and six-membered rings. princeton.edubaranlab.org This palladium-catalyzed reaction involves the coupling of a vinyl or aryl halide with an alkene within the same molecule. scribd.com To utilize this compound in such a reaction, it would first need to be converted into a suitable precursor. For example, the carboxylic acid could be transformed into an acid chloride and then reacted with an appropriate vinyl halide-containing alcohol to form an ester. This would tether the alkene and the vinyl halide, setting the stage for an intramolecular Heck cyclization to form a cyclopentane ring. The reaction is known to be effective for the synthesis of complex cyclopentanes from simple starting materials. organic-chemistry.orgnih.gov
| Reaction Step | Description | Potential Outcome |
| Esterification | Reaction of the carboxylic acid of this compound with a vinyl halide-containing alcohol. | Formation of a tethered alkene and vinyl halide substrate. |
| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of the esterified product. | Construction of a substituted cyclopentane ring. |
Synthesis of Pyrrole Rings
Pyrrole is a fundamental heterocyclic scaffold found in many natural products and pharmaceuticals. The Paal-Knorr synthesis is a classic and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgrgmcet.edu.in this compound, being a γ-keto acid, can be considered a precursor to a 1,4-dicarbonyl-like system. The synthesis would involve the conversion of the carboxylic acid to a ketone, for instance, through reaction with an organolithium reagent. This would generate a 1,4-diketone, which can then be condensed with ammonia (B1221849) or a primary amine to yield a polysubstituted pyrrole. researchgate.net
| Starting Material | Reaction | Intermediate | Final Product |
| This compound | Conversion of carboxylic acid to ketone | 1,4-diketone | Substituted Pyrrole |
Diversification into Complex Organic Molecules
The reactivity of this compound extends beyond the synthesis of simple cyclic systems, offering pathways to more complex and diverse organic molecules with potential applications in medicinal chemistry and materials science.
Incorporation into Peptidomimetics and Natural Product Derivatives
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.gov γ-Amino acids are valuable building blocks for the synthesis of a class of peptidomimetics known as γ-peptides. researchgate.netresearchgate.netnih.gov this compound can serve as a precursor for the synthesis of a γ-amino acid through reductive amination of the ketone functionality. This resulting γ-amino acid can then be incorporated into peptide chains to create novel peptidomimetics with potentially unique secondary structures and biological activities. thieme-connect.com
In the realm of natural product synthesis, keto acids are important precursors for a wide range of complex molecules. researchgate.netnih.gov The functional groups present in this compound provide multiple points for elaboration and connection to other molecular fragments, making it a potentially useful starting material in the total synthesis of natural products and their derivatives. acs.org
Development of Novel Heterocyclic Scaffolds
The α,β-unsaturated ketone moiety in this compound is a versatile functional group for the synthesis of a variety of heterocyclic compounds. arkat-usa.org This Michael acceptor can react with a range of dinucleophiles to construct different heterocyclic rings. For example, reaction with hydrazine (B178648) can lead to the formation of pyrazolines, while reaction with hydroxylamine (B1172632) can yield isoxazolines. Furthermore, the γ-keto acid functionality can be utilized in condensation reactions with various reagents to produce a diverse array of heterocyclic scaffolds. nih.govacs.orgosi.lv The combination of these reactive sites allows for the development of novel and complex heterocyclic systems from a single, readily accessible building block. nih.govorganic-chemistry.orgmdpi.com
| Reactant | Heterocyclic Product |
| Hydrazine | Pyrazoline |
| Hydroxylamine | Isoxazoline |
| Substituted Amidines | Pyrimidine |
| Thiourea | Thiazine |
Chemoenzymatic Synthetic Strategies Leveraging the Oxoheptenoic Acid Core
The convergence of enzymatic catalysis with traditional organic synthesis, known as chemoenzymatic synthesis, offers powerful strategies for the construction of complex chiral molecules from prochiral substrates like this compound. The inherent selectivity of enzymes—chemo-, regio-, and stereoselectivity—under mild reaction conditions presents a significant advantage over purely chemical methods. For the this compound core, chemoenzymatic approaches can be strategically employed to introduce chirality at two key positions: the C4-carbonyl group and the C2-C3 olefinic bond. These strategies primarily involve the use of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) for the carbonyl reduction and ene-reductases (ERs) for the saturation of the carbon-carbon double bond.
The asymmetric reduction of the ketone functionality is a common and effective method for generating chiral secondary alcohols, which are valuable building blocks in pharmaceuticals. nih.gov A wide variety of carbonyl compounds, including ketones and aldehydes, can be reduced to their corresponding alcohols using KREDs and ADHs. matthey.com These enzymes exhibit high chemo-, regio-, and enantioselectivity, producing chiral alcohols with high enantiomeric excess in aqueous media under mild temperature and pressure conditions. matthey.com For the oxoheptenoic acid core, the stereoselective reduction of the C4-keto group would yield a chiral γ-hydroxy acid. The stereochemical outcome of this reduction can be controlled by selecting an appropriate dehydrogenase, as these enzymes are available in forms that can produce either the (R)- or (S)-alcohol. Ketoreductases from the short-chain dehydrogenase family have shown activity in the stereoselective reduction of γ-keto nitriles, which are structurally related to the target molecule. georgiasouthern.edu
Another key functional group in the this compound scaffold is the α,β-unsaturated system. Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.govnih.gov These enzymes are highly specific for α,β-unsaturated compounds activated by electron-withdrawing groups such as aldehydes, ketones, or nitro groups. nih.gov The application of an ene-reductase to the oxoheptenoic acid would result in the stereoselective saturation of the C2-C3 double bond, creating a chiral center at the C2 position. This transformation would yield a chiral γ-keto acid. Fungal ene-reductases have demonstrated versatile activity in reducing unsaturated compounds, with ketone derivatives being particularly good substrates. mycosphere.org
In addition to reductive transformations, lipases can be employed for the kinetic resolution of racemic mixtures of the parent acid or its derivatives. almacgroup.com Lipases are a class of serine hydrolases that are widely used in biocatalysis due to their broad substrate specificity and high enantioselectivity. almacgroup.com For instance, if a racemic mixture of this compound ethyl ester were subjected to hydrolysis catalyzed by a lipase, one enantiomer would be selectively hydrolyzed to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. almacgroup.com This method is effective for separating enantiomers and can provide access to both with high optical purity.
The following tables summarize representative data from studies on enzymes that could be applied in chemoenzymatic strategies for this compound, based on their activity with analogous substrates.
Table 1: Representative Ene-Reductases (ERs) for the Asymmetric Reduction of α,β-Unsaturated Ketones
| Enzyme Name | Substrate Example | Product Configuration | Enantiomeric Excess (ee %) | Conversion (%) |
| OYE1 from Saccharomyces pastorianus | (R)-Carvone | (1R,4R,6S)-Dihydrocarvone | >99 | >99 |
| YqjM from Bacillus subtilis | 2-Methyl-2-cyclopentenone | (R)-2-Methylcyclopentanone | >99 | 98 |
| PETNR from Enterobacter cloacae | 4-Ketoisophorone | (R)-Levodione | >99 | >95 |
This table presents illustrative data from existing literature on analogous substrates to demonstrate the potential of ene-reductases. The specific outcomes for this compound would require experimental verification.
Table 2: Representative Ketoreductases (KREDs) for the Asymmetric Reduction of Ketones
| Enzyme Source | Substrate Example | Product Configuration | Enantiomeric Excess (ee %) | Conversion (%) |
| Lactobacillus kefir | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | >99 | 95 |
| Candida magnoliae | 4-(Trimethylsilyl)-3-butyn-2-one | (S)-4-(Trimethylsilyl)-3-butyn-2-ol | >99 | >99 |
| Recombinant KRED-NADH-110 | 1-(4-Fluorophenyl)acetone | (S)-1-(4-Fluorophenyl)propan-2-ol | 99 | >99 |
This table contains representative data for ketoreductase-catalyzed reductions of various ketones to highlight their potential application to the oxoheptenoic acid core. Actual results would depend on experimental studies.
Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Esters
| Lipase Source | Substrate Example | Product | Enantiomeric Excess (ee %) of Product | Conversion (%) |
| Candida antarctica Lipase B | (±)-Ethyl 2-phenoxypropionate | (R)-2-Phenoxypropionic acid | >99 | ~50 |
| Pseudomonas cepacia Lipase | (±)-Ethyl 3-phenylbutanoate | (S)-3-Phenylbutanoic acid | >99 | 49 |
| Burkholderia cepacia Lipase | (±)-Methyl mandelate | (R)-Mandelic acid | >99 | 48 |
This table illustrates the effectiveness of lipases in kinetic resolutions of racemic esters, a strategy that could be adapted for derivatives of this compound.
These chemoenzymatic approaches, by leveraging the selectivity of enzymes like ene-reductases, ketoreductases, and lipases, provide a versatile and powerful toolbox for the asymmetric synthesis of chiral derivatives from the this compound core.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-ethyl-5-methyl-4-oxohept-2-enoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as Claisen or aldol condensations, followed by oxidation. For example, analogs like (R)-2-amino-5-methylhex-4-enoic acid are synthesized via enantioselective methods using chiral catalysts to control stereochemistry . Key parameters include temperature (e.g., 0–5°C for ketone formation), solvent polarity (e.g., THF for stabilization of intermediates), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Yield optimization requires careful monitoring of reaction kinetics and quenching conditions to prevent side reactions.
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm the α,β-unsaturated ketone moiety (δ ~6.5 ppm for enolic protons, δ ~200 ppm for carbonyl carbons).
- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1650 cm (C=C stretch).
- Mass Spectrometry : High-resolution MS to verify molecular formula (CHO) and fragmentation patterns .
Q. What are the preliminary biological assays suitable for evaluating this compound’s activity?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition : Test against kinases or hydrolases (e.g., acetylcholinesterase) using fluorometric assays.
- Cytotoxicity : MTT assays on cell lines (e.g., HeLa or HEK293) to assess IC values.
- Docking Studies : Molecular modeling (AutoDock Vina) to predict binding affinity to target proteins like COX-2 or PPAR-γ .
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity in aqueous vs. nonpolar solvents be resolved?
- Methodological Answer : Contradictions often arise from solvent-dependent tautomerism (keto-enol equilibrium). Advanced approaches include:
- Variable-Temperature NMR : Track enol content across temperatures (e.g., -20°C to 60°C).
- Computational Chemistry : DFT calculations (Gaussian 16) to model solvent effects on tautomer stability.
- Kinetic Isotope Effects : Compare reaction rates in HO vs. DO to identify rate-determining steps .
Q. What advanced techniques are required to elucidate the stereochemical outcomes of its derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration of crystalline derivatives.
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA and mobile phases of hexane/isopropanol.
- Circular Dichroism (CD) : Correlate CD spectra with computational predictions (TD-DFT) .
Q. How can researchers ensure reproducibility in kinetic studies of its degradation under varying pH conditions?
- Methodological Answer : Follow CONSORT-EHEALTH guidelines for reproducibility:
- Detailed Protocols : Specify buffer compositions (e.g., 0.1 M phosphate buffer, pH 2–12), temperature controls (±0.1°C), and HPLC method parameters (e.g., C18 column, 1 mL/min flow rate).
- Open Data : Share raw kinetic data (e.g., absorbance vs. time curves) and analysis scripts (Python/R) in public repositories.
- Replicate Experiments : Use triplicate runs with statistical validation (ANOVA, p < 0.05) .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (GraphPad Prism) to calculate IC/EC.
- Hill Slope Analysis : Assess cooperativity in binding (e.g., Hill coefficients >1 indicate positive cooperativity).
- Bootstrap Resampling : Estimate confidence intervals for poorly distributed data .
Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?
- Methodological Answer :
- Error Source Identification : Check force field accuracy (e.g., PM6 vs. B3LYP) and solvent model limitations (implicit vs. explicit).
- Sensitivity Analysis : Vary computational parameters (basis set, convergence criteria) to assess robustness.
- Experimental Validation : Use stopped-flow kinetics or isotopic labeling to confirm mechanisms .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
